molecular formula C9H8N2O5 B1265544 2-Acetamido-4-nitrobenzoic acid CAS No. 951-97-3

2-Acetamido-4-nitrobenzoic acid

Cat. No.: B1265544
CAS No.: 951-97-3
M. Wt: 224.17 g/mol
InChI Key: OAYHLMVCNPUEPI-UHFFFAOYSA-N
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Description

2-Acetamido-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H8N2O5 and its molecular weight is 224.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Studies have demonstrated the use of 2-Acetamido-4-nitrobenzoic acid in chemical synthesis, particularly in the formation of various derivatives. For instance, Yamamoto et al. (1965) explored the preparation of N-acyl derivatives, highlighting the chemical's versatility in synthesizing different compounds (Yamamoto, Miyashita, & Tsukamoto, 1965).

Solvent Effect Study

The behavior of this compound in different solvents has been investigated, providing insights into its chemical properties. Niazi and Ali (1990) studied the dissociation of nitrobenzoic acids in acetonitrile-water mixtures, revealing how solvent composition impacts its dissociation and conductivity (Niazi & Ali, 1990).

Synthesis of Colorimetric and Fluorescent Probes

The compound is also used in the synthesis of colorimetric and fluorescent probes. For example, Corrie and Craik (1994) discussed the synthesis of isomeric acetamido acids for creating acetamidorhodamines, which are important in developing fluorescent probes (Corrie & Craik, 1994).

Investigating Antibody-Catalyzed Reactions

Lewis et al. (1991) utilized derivatives of 2-acetamido-1,5-napthalenedisulfonate, which shares a similar functional group with this compound, to study antibody-catalyzed reactions. This research offers insights into solvent effects in enzyme-catalyzed reactions and aids in developing antibody catalysts (Lewis, Kramer, Robinson, & Hilvert, 1991).

Analysis of Solute Transfer and Solubility

Hart et al. (2015) explored solute transfer into 2-ethoxyethanol from water and the gas phase, which includes the study of various nitrobenzoic acids. Their findings provide crucial information on the solubility behavior and interactions of such compounds (Hart et al., 2015).

Exploring Molecular Salts and Cocrystals

The study of molecular salts and cocrystals of this compound, as investigated by Oruganti et al. (2017), helps understand the crystal engineering aspects of such compounds, which is crucial for pharmaceutical and material science applications (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).

Mechanism of Action

Target of Action

It has been suggested that this compound and its derivatives could potentially serve as antiviral agents . The specific targets within the viral life cycle, however, remain to be identified.

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Given its potential antiviral properties , it might interfere with the viral replication or protein synthesis pathways

Pharmacokinetics

A study has conducted an admet analysis utilizing swissadme to examine the compound’s performance within a living organism and compute its physicochemical characteristics . The results of this analysis could provide insights into the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Given its potential antiviral properties , it might inhibit viral replication or disrupt viral protein synthesis, leading to a decrease in viral load.

Properties

IUPAC Name

2-acetamido-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-8-4-6(11(15)16)2-3-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYHLMVCNPUEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061346
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-97-3
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951-97-3
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Record name Benzoic acid, 2-(acetylamino)-4-nitro-
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Record name 2-(Acetylamino)-4-nitrobenzoic acid
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Record name 2-(Acetylamino)-4-nitrobenzoic acid
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Record name 2-(Acetylamino)-4-nitrobenzoic acid
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Record name Benzoic acid, 2-(acetylamino)-4-nitro-
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Record name Benzoic acid, 2-(acetylamino)-4-nitro-
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Record name 2-acetamido-4-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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